
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride is a chemical compound with the molecular formula C14H17ClN4. It is known for its applications in various scientific research fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an azo group (-N=N-) and two tolyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often include acidic environments to facilitate the diazotization process. The final product is then isolated as a monohydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Products include nitroso compounds and quinones.
Reduction: Products include primary and secondary amines.
Substitution: Products include halogenated and nitrated derivatives.
Applications De Recherche Scientifique
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(o-Tolylazo)toluene-2,6-diamine monohydrochloride
- 3-(p-Tolylazo)toluene-2,6-diamine monohydrochloride
- 3-(o-Tolylazo)aniline monohydrochloride
Uniqueness
3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
84434-40-2 |
|---|---|
Formule moléculaire |
C14H16N4.ClH C14H17ClN4 |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;/h3-8H,15-16H2,1-2H3;1H |
Clé InChI |
SITGMAABRQQNIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


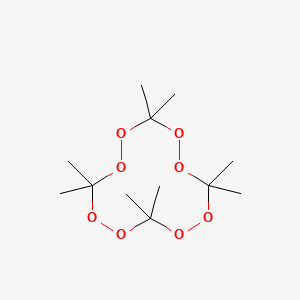

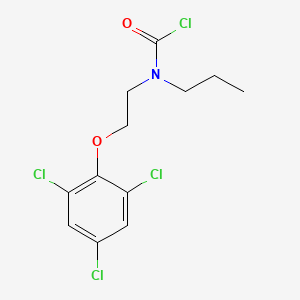
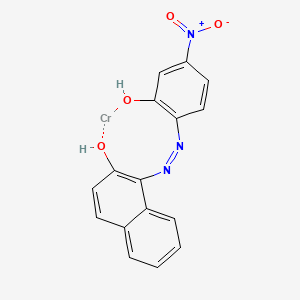

![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
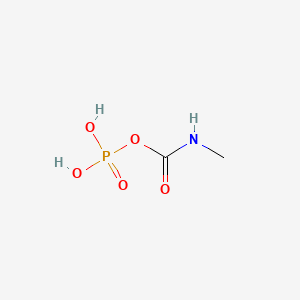

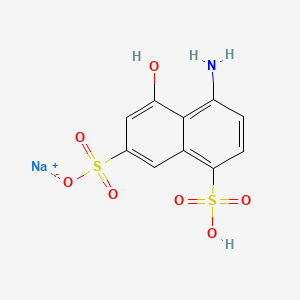
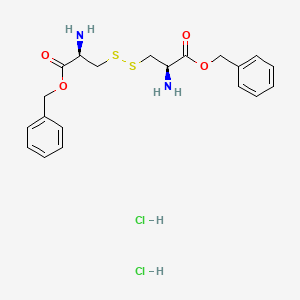


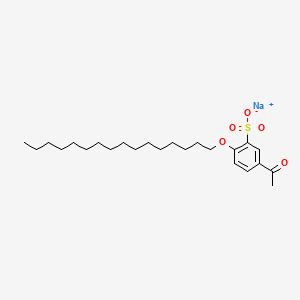
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
